![molecular formula C12H17N3O2 B12933685 Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- CAS No. 91646-60-5](/img/structure/B12933685.png)
Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol typically involves the reaction of benzimidazole derivatives with diethanolamine. One common method involves the condensation of 2-aminobenzimidazole with formaldehyde and diethanolamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques such as chromatography and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the diethanolamine moiety can interact with cell membranes and proteins, affecting their function. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)diethanol
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)dipropanol
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)dibutanol
Uniqueness
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol is unique due to its specific combination of a benzimidazole ring and a diethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, which can be advantageous for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
91646-60-5 |
|---|---|
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-[1H-benzimidazol-2-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H17N3O2/c16-7-5-15(6-8-17)9-12-13-10-3-1-2-4-11(10)14-12/h1-4,16-17H,5-9H2,(H,13,14) |
InChI-Schlüssel |
LMSFAZAHDZAGGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



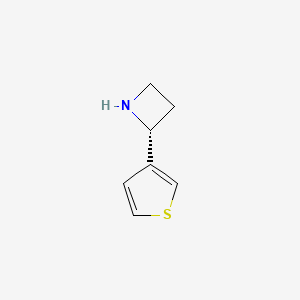
![9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine](/img/structure/B12933612.png)
![6-(o-Tolyl)benzo[d]thiazol-2-amine](/img/structure/B12933620.png)
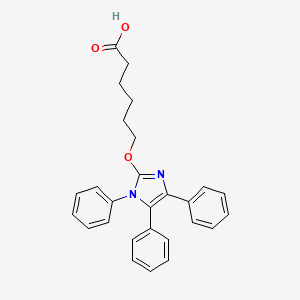
![7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933640.png)
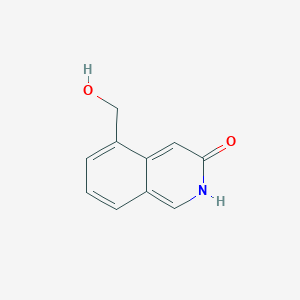

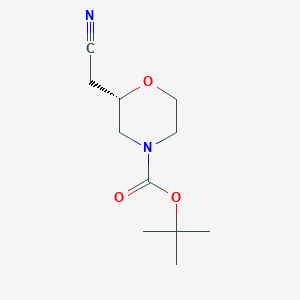

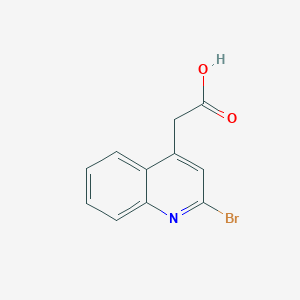
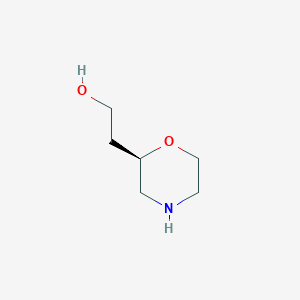
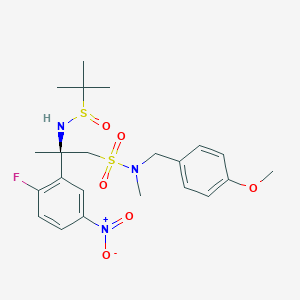
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
